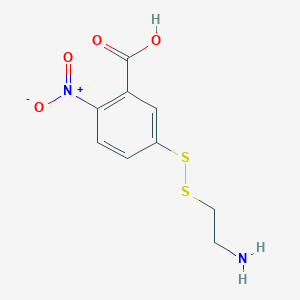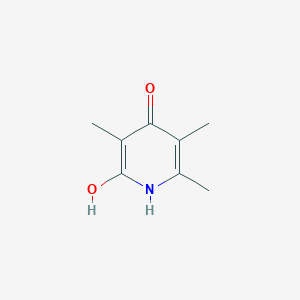
4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one, also known as HTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HTP is a pyridoxine analog that has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which further enhances its antioxidant activity.
Efectos Bioquímicos Y Fisiológicos
4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has been shown to have several biochemical and physiological effects. In animal studies, 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has been shown to improve cognitive function and memory, reduce oxidative stress, and protect against neurotoxicity. 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has also been shown to enhance plant growth and increase crop yield by improving photosynthesis and nutrient uptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one is also relatively stable and can be stored for extended periods without degradation. However, 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has some limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions. 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one is also sensitive to light and can degrade when exposed to UV radiation.
Direcciones Futuras
There are several future directions for research on 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one and its potential applications in medicine. Another area of interest is its potential as a food preservative, as further studies are needed to determine its effectiveness and safety for use in food products. Additionally, more research is needed to optimize the synthesis method of 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one and develop new methods for its application in various fields.
Métodos De Síntesis
4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one can be synthesized by the reaction of 3,5,6-trimethylpyridin-2(1H)-one with hydroxylamine hydrochloride in the presence of a base. The reaction yields 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one as a white crystalline solid, which can be purified using recrystallization. The synthesis method of 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one is relatively simple and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has been studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has been shown to have antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has been studied for its ability to enhance plant growth and increase crop yield. In food science, 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has been investigated for its potential as a food preservative due to its antioxidant properties.
Propiedades
Número CAS |
109371-16-6 |
|---|---|
Nombre del producto |
4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one |
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
4-hydroxy-3,5,6-trimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-4-6(3)9-8(11)5(2)7(4)10/h1-3H3,(H2,9,10,11) |
Clave InChI |
DGFZETPZVVBGDX-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(NC(=C(C1=O)C)O)C |
SMILES |
CC1=C(NC(=O)C(=C1O)C)C |
SMILES canónico |
CC1=C(NC(=C(C1=O)C)O)C |
Sinónimos |
2-hydroxy-3,5,6-trimethyl-1H-pyridin-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



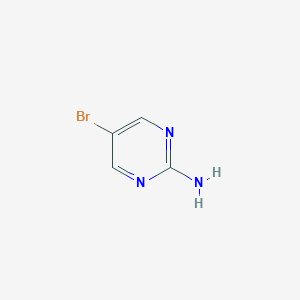
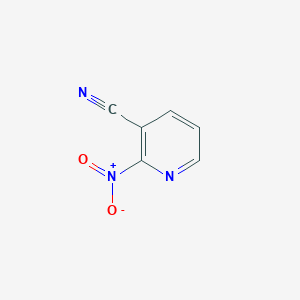
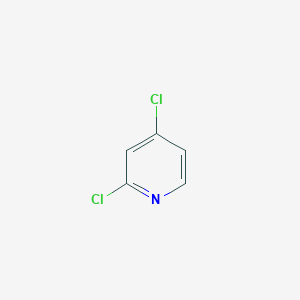
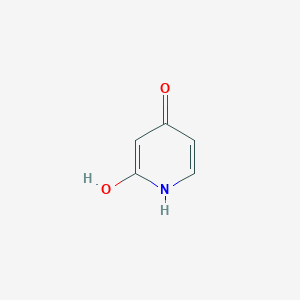
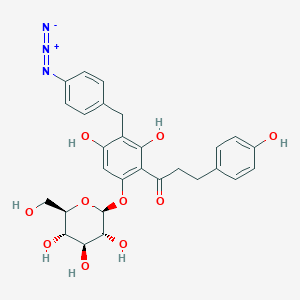
amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)
![Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate](/img/structure/B17376.png)
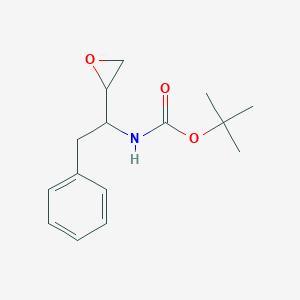
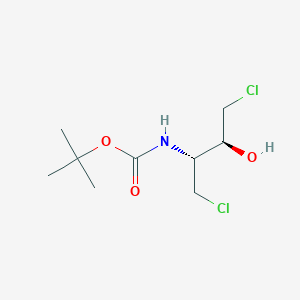
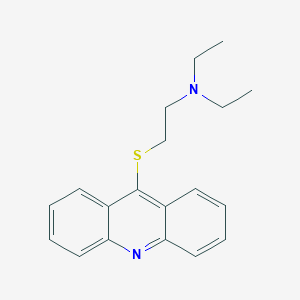
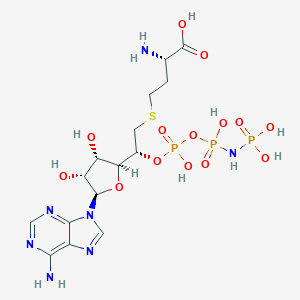
![Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B17388.png)
